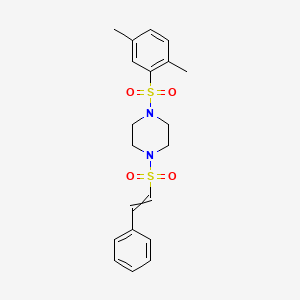

1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine

Description

1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine is a piperazine derivative featuring dual sulfonyl substituents: one at the 1-position attached to a 2,5-dimethylphenyl group and another at the 4-position linked to a 2-phenylethenyl moiety. This structure combines aromatic and alkenyl sulfonyl groups, which may confer unique physicochemical and biological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor interactions, solubility, and metabolic stability .

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S2/c1-17-8-9-18(2)20(16-17)28(25,26)22-13-11-21(12-14-22)27(23,24)15-10-19-6-4-3-5-7-19/h3-10,15-16H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZMUIFHYHLPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve the use of parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl groups can be replaced by other functional groups under appropriate conditions.

Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The piperazine ring provides a scaffold that can interact with various biological molecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Piperazine derivatives are often modified at the 1- and 4-positions to tailor electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Halogenated vs. Alkyl/Methoxy Substituents

- 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine (ChemSpider ID: 1062614): Substituents: 2,5-Dichlorophenyl (electron-withdrawing Cl) and 5-methoxy-2,4-dimethylphenyl (electron-donating OCH₃). Molecular Weight: 429.356 g/mol. Comparison: The dichlorophenyl group may increase receptor binding affinity compared to the target compound’s dimethylphenyl group, but the methoxy substituent could reduce metabolic stability.

- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine (RN: 438228-66-1): Substituents: 2,5-Dimethoxyphenyl (electron-donating) and 2,3-dimethylphenyl. Molecular Weight: Not explicitly provided, but estimated ~376 g/mol. Key Features: Methoxy groups increase polarity and solubility but may reduce membrane permeability compared to methyl groups .

Heterocyclic and Trifluoromethyl Modifications

- 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one (): Substituents: 2,5-Dimethylphenyl and pyridinyl-sulfonyl with CF₃. Key Features: The trifluoromethyl group (strong electron-withdrawing) enhances metabolic resistance and bioavailability. Research Findings: Synthesized via coupling 1-(2,5-dimethylphenyl)piperazine with a sulfonyl-pyridine precursor. HPLC purity: 98.3% .

Sulfonyl vs. Sulfanyl Groups

- 1-{2-[(2,5-Dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride (CAS: EN300-7296): Substituents: Sulfanyl (thioether) linkage instead of sulfonyl. Molecular Weight: 334.91 g/mol.

Structural Conformation and Crystallography

- Crystallographic Data for Piperazine Derivatives :

- The piperazine ring in analogs like [1-(2,5-dimethylphenyl)piperazine-1,4-dium] adopts a chair conformation, as confirmed by X-ray diffraction. This conformation positions substituents equatorially, minimizing steric hindrance and optimizing interactions with biological targets .

- In contrast, analogs with bulkier groups (e.g., trifluoromethylpyridinyl) may exhibit distorted chair conformations, affecting binding kinetics .

Data Tables: Comparative Analysis

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions, often using piperazine precursors (e.g., 1-(2,5-dimethylphenyl)piperazine) .

- Biological Activity : Piperazine derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced receptor binding in serotonin and dopamine pathways, as seen in , where 5-HT2 agonists increased sympathetic nerve discharge .

- Physicochemical Properties : Methoxy and sulfonyl groups improve aqueous solubility but may limit CNS penetration, whereas methyl and trifluoromethyl groups balance lipophilicity and stability .

Biological Activity

1-(2,5-Dimethylphenyl)sulfonyl-4-(2-phenylethenylsulfonyl)piperazine is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its structural features that may influence its biological activity, particularly in the context of cancer and neuropharmacology.

- Molecular Formula : C22H27N3O3S

- Molecular Weight : 413.5 g/mol

- CAS Number : Not specifically listed in the provided sources.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors involved in neurotransmission and pathways associated with cancer progression.

Target Interaction

- Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. For instance, Lu AA21004, a related compound, demonstrated high affinity for 5-HT receptors and SERT (serotonin transporter), indicating potential antidepressant properties .

- WNT/β-catenin Pathway : Research indicates that sulfonamide derivatives can inhibit components of the WNT signaling pathway, which is implicated in various cancers. The ability to modulate this pathway suggests that this compound may possess anticancer properties by targeting dysregulated signaling .

Anticancer Activity

Recent studies have highlighted the role of sulfonamide compounds in cancer therapy. For example:

- A study demonstrated that certain sulfonamide derivatives inhibited the growth of colon cancer cells by interfering with WNT signaling pathways, leading to decreased cellular proliferation and increased apoptosis .

Neuropharmacological Effects

The potential neuropharmacological effects are supported by findings from related compounds:

- Compounds similar to this compound showed promising results in modulating serotonin levels in the brain, which could be beneficial for treating depression and anxiety disorders .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.